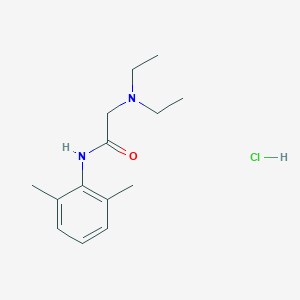
利多卡因盐酸盐
概览
描述
Synthesis Analysis
The synthesis of lidocaine hydrochloride involves several innovative approaches to improve its integration into drug delivery systems. For instance, its transformation into deep-eutectic solvents (DESs) allows for the synthesis of polymer-drug complexes through free-radical frontal polymerization, achieving high drug loading capacities without the use of solvents. This method leverages the hydrogen bonding capabilities of lidocaine hydrochloride with acrylic and methacrylic acids to form DESs, facilitating controlled drug release in various environments (Sánchez-Leija et al., 2014). Additionally, synthesis techniques involving flow focusing have been explored to create lidocaine-loaded polymeric microparticles, highlighting the influence of synthesis parameters on drug loading and release properties (Holgado et al., 2008).
Molecular Structure Analysis
The molecular dynamics studies of lidocaine hydrochloride, especially in water mixtures, reveal significant effects of hydration on its relaxation dynamics. These studies provide insights into the molecular behavior of lidocaine hydrochloride in solution, highlighting how water content influences its glass transition temperature and forms a room temperature ionic liquid state (Wojnarowska et al., 2012).
Chemical Reactions and Properties
Lidocaine hydrochloride's ability to form stable complexes with other compounds, such as in the creation of novel crystal forms with hydroquinone, resorcinol, and pyrogallol, underscores its chemical versatility. These complexes exhibit enhanced stability and solubility, providing new avenues for modulating the physicochemical properties of lidocaine hydrochloride for various applications (Verdugo-Escamilla et al., 2022).
Physical Properties Analysis
The physical properties of lidocaine hydrochloride, including its solubility and interaction with various substrates, have been extensively studied. For example, the controlled release from polymerized drug-based deep-eutectic solvents demonstrates how physical properties like pH, ionic strength, and solubility can be manipulated to achieve desired drug release profiles (Sánchez-Leija et al., 2014).
Chemical Properties Analysis
The exploration of lidocaine hydrochloride's chemical properties, particularly its ionization and transport properties in various media, provides essential insights into its behavior in drug delivery systems. Studies have shown how the ionization state of lidocaine influences its transport and release, which is critical for developing effective delivery methods (Karami et al., 2000).
科研应用
1. 预防再灌注损伤和多器官功能障碍综合征
Lidocaine hydrochloride,传统上用作局部麻醉剂和抗心律失常药物,已被认可具有预防缺血再灌注损伤、全身性炎症反应综合征(SIRS)和随后的多器官功能障碍综合征(MODS)的潜力。它作为Na+/Ca2+通道阻滞剂、活性氧清除剂和炎症过程调节剂。 缺乏经济有效且安全的再灌注损伤治疗方法使静脉注射利多卡因成为创伤医学中一个有前途的选择,鼓励在这一领域进行临床试验(Cassutto & Gfeller, 2003)。
2. 眼科手术
Lidocaine hydrochloride凝胶已被证实是各种眼科手术中一种安全、有效且患者接受的局部眼部麻醉剂。与替代疗法相比,它提供至少相同的疼痛控制效果,患者和外科医生的满意度很高。利多卡因盐酸盐凝胶形式多功能且用于白内障、翼状胬肉和玻璃体切除等手术(Page & Fraunfelder, 2009)。
3. 癌症治疗和疼痛管理
Lidocaine hydrochloride已经超越其作为麻醉剂的传统用途,显示出在癌症治疗中的潜力。它表现出多种活性,例如作为耐药癌细胞的化疗增敏剂,并通过各种机制,包括表观遗传变化和促凋亡途径,抑制癌细胞生长。其多功能性质和当前的临床试验标志着它在新型癌症治疗中的潜在作用(Zhou et al., 2020)。此外,静脉注射利多卡因用于管理癌症疼痛,在某些情况下提供显著的疼痛缓解(Lee et al., 2019)。
4. 镇痛机制和疼痛管理
利多卡因的作用延伸到急性和慢性疼痛状态的管理,特别是在急诊科的背景下。其多方面的作用机制,包括消除异位放电、抑制炎症过程和调节神经传导,有助于其镇痛特性。这些属性使利多卡因成为一种多功能药物,通过不同途径用于各种医疗状况(Golzari et al., 2014)。
Safety And Hazards
性质
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBQHJMYDGVZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137-58-6 (Parent) | |
| Record name | Lidocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058782 | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Lidocaine Hydrochloride | |
CAS RN |
73-78-9 | |
| Record name | Lidocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidocaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOCAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2CNF7XFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

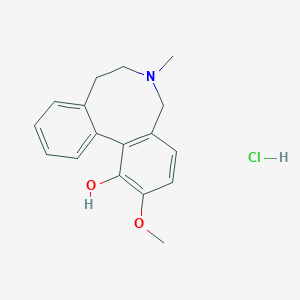
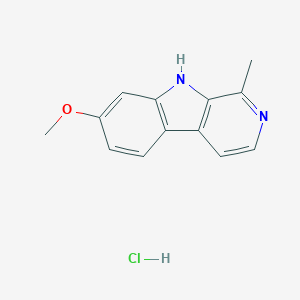
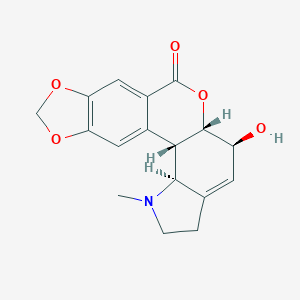
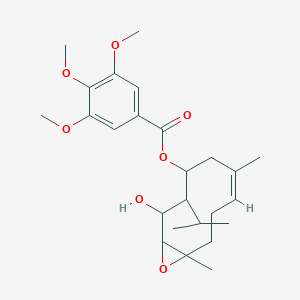
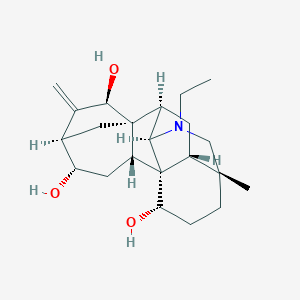
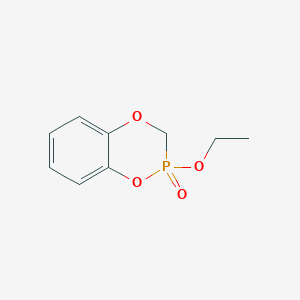
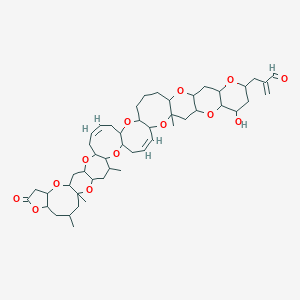
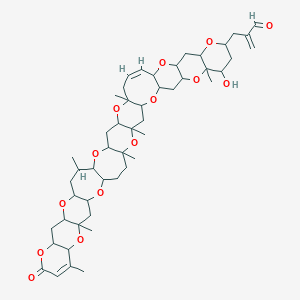
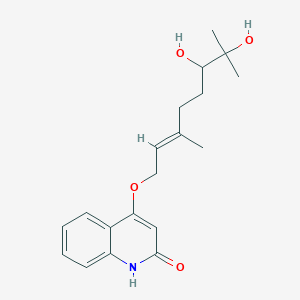
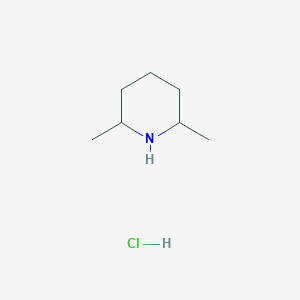
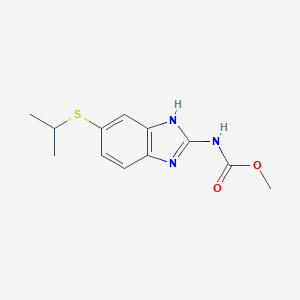
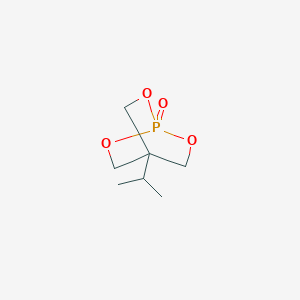
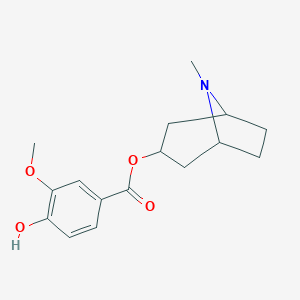
![3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B83.png)